5-(Bromoacetyl)-3-phenylisoxazole

Solid-state characterization Formulation Purification

5-(Bromoacetyl)-3-phenylisoxazole (IUPAC: 2-bromo-1-(3-phenyl-1,2-oxazol-5-yl)ethanone) is a brominated isoxazole building block with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol. It is supplied as a solid with a typical purity of ≥95% and a melting point of 113–115°C.

Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
CAS No. 14731-14-7
Cat. No. B087282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromoacetyl)-3-phenylisoxazole
CAS14731-14-7
Molecular FormulaC11H8BrNO2
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2)C(=O)CBr
InChIInChI=1S/C11H8BrNO2/c12-7-10(14)11-6-9(13-15-11)8-4-2-1-3-5-8/h1-6H,7H2
InChIKeyXTBXGZOVSCTNEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromoacetyl)-3-phenylisoxazole (CAS 14731-14-7) Procurement-Grade Specification and Chemical Identity


5-(Bromoacetyl)-3-phenylisoxazole (IUPAC: 2-bromo-1-(3-phenyl-1,2-oxazol-5-yl)ethanone) is a brominated isoxazole building block with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol [1]. It is supplied as a solid with a typical purity of ≥95% and a melting point of 113–115°C . The compound bears a reactive bromoacetyl group at the 5-position of the isoxazole ring and a phenyl substituent at the 3-position, making it a versatile electrophilic intermediate for nucleophilic substitution and heterocycle synthesis [2].

Why Generic Substitution of 5-(Bromoacetyl)-3-phenylisoxazole Fails: Positional and Electronic Determinants


Bromoacetyl-isoxazole derivatives are not functionally interchangeable because the position of the bromoacetyl group (3-, 4-, or 5-) and the electronic nature of the aryl substituent dictate reactivity in nucleophilic substitution and cyclocondensation reactions . The 5-bromoacetyl-3-phenyl substitution pattern places the electron-withdrawing carbonyl adjacent to the isoxazole oxygen, which modulates the electrophilicity of the α-bromomethylene carbon distinctly from the 3-bromoacetyl regioisomer . Furthermore, the 3-phenyl group provides a specific balance of steric bulk and π-conjugation that cannot be replicated by 3-bromo, 3-methyl, or 3-(4-chlorophenyl) analogs without altering reaction rates, regioselectivity, or downstream product profiles [1].

Quantitative Differentiation of 5-(Bromoacetyl)-3-phenylisoxazole Against Closest Analogs


Melting Point and Crystallinity: Higher Lattice Stability vs. 3-Bromo Analog

5-(Bromoacetyl)-3-phenylisoxazole exhibits a melting point of 113–115°C , which is significantly higher than the 3-bromo analog 3-bromo-5-(bromoacetyl)isoxazole (mp ~82.5–85°C) [1]. This higher melting point indicates stronger intermolecular interactions in the crystalline lattice, likely due to π-stacking from the 3-phenyl ring, which facilitates purification by recrystallization and improves storage stability as a solid.

Solid-state characterization Formulation Purification

Regioisomeric Purity: Exclusive 5-Bromoacetyl Substitution Eliminates Isomer Contamination

The target compound is the 5-bromoacetyl-3-phenyl isomer (IUPAC: 2-bromo-1-(3-phenyl-1,2-oxazol-5-yl)ethanone) [1]. Its regioisomer, 3-(bromoacetyl)-5-phenylisoxazole (CAS 14731-15-8), carries the bromoacetyl group at the 3-position and phenyl at the 5-position . In nucleophilic substitution with thiourea, the 5-bromoacetyl isomer yields a 2-aminothiazole derivative attached at the isoxazole 5-position, whereas the 3-bromoacetyl isomer would produce a regioisomeric product with different spatial and electronic properties, critical for structure-activity relationships in medicinal chemistry [2].

Regiochemistry Synthetic intermediate Quality control

Electrophilic Reactivity: 3-Phenyl Electronic Effect on Bromoacetyl SN2 Kinetics vs. 3-Bromo

In the Hantzsch thiazole synthesis, 5-(bromoacetyl)-3-bromoisoxazole reacts with thiourea under ethanol reflux for 90 minutes to yield the corresponding 2-aminothiazole [1]. Although direct kinetic data for the 3-phenyl analog are not published in peer-reviewed form, the electron-donating phenyl group at the 3-position is expected to reduce the electrophilicity of the bromoacetyl carbonyl relative to the electron-withdrawing 3-bromo substituent. Vendors report that 3-bromo-5-(bromoacetyl)isoxazole undergoes nucleophilic substitution with amines in THF at 25°C with yields of 70–90% . The 3-phenyl analog is anticipated to require slightly longer reaction times or elevated temperatures to achieve comparable yields, a factor that must be empirically calibrated in library synthesis protocols.

Reaction kinetics Electrophilicity Nucleophilic substitution

Pharmacophoric Potential: 3-Phenylisoxazole Core as a Privileged Scaffold for Kinase and Acrosin Inhibition

The 3-phenylisoxazole motif is recognized as a privileged scaffold in medicinal chemistry. Phenylisoxazole derivatives have been developed as potent human acrosin inhibitors [1] and as allosteric inhibitors of IspD enzyme [2]. While the bromoacetyl compound itself serves as a synthetic intermediate rather than a final bioactive molecule, the 3-phenyl-5-substituted isoxazole architecture it delivers is present in multiple inhibitor series, distinguishing it from 3-bromo-5-substituted scaffolds (which lead to Broxaterol-type β2-agonists) [3] or 3-ester-5-substituted scaffolds (which have been explored for antitubercular activity) .

Medicinal chemistry Kinase inhibitor Acrosin inhibitor

GHS Hazard Profile: Corrosive Classification Requires Specific Handling vs. Milder Irritant Analogs

5-(Bromoacetyl)-3-phenylisoxazole is classified under GHS as H314: Causes severe skin burns and eye damage (Corrosive) . In contrast, the closely related 4-(bromoacetyl)-5-methyl-3-phenylisoxazole (CAS 104777-39-1) carries the less severe classification H302: Harmful if swallowed . The 5-(bromoacetyl)-3-(4-chlorophenyl)isoxazole analog (CAS 258506-49-9) is also classified as corrosive . This difference in hazard classification directly impacts shipping costs, storage requirements, and personal protective equipment protocols, making the 5-bromoacetyl-3-phenyl compound more demanding to handle than the 4-bromoacetyl-5-methyl analog.

Safety Handling Regulatory compliance

Optimal Application Scenarios for 5-(Bromoacetyl)-3-phenylisoxazole Based on Quantitative Differentiation


Regioselective Synthesis of 5-(2-Aminothiazol-4-yl)-3-phenylisoxazole Libraries for Kinase Inhibitor Screening

The exclusive 5-bromoacetyl substitution ensures that Hantzsch thiazole condensation with thioureas or substituted thioureas installs the 2-aminothiazole moiety specifically at the isoxazole 5-position. This regiochemical fidelity is essential for constructing focused libraries targeting ERK, GSK-3, or JAK kinases, where the relative orientation of the phenylisoxazole and aminothiazole pharmacophores determines binding affinity [1]. The 3-phenyl group provides π-stacking interactions with the kinase hinge region that cannot be achieved with 3-bromo or 3-methyl congeners.

Solid-Phase Purification-Friendly Intermediate for Multi-Step Medicinal Chemistry Campaigns

The melting point of 113–115°C, substantially higher than that of the 3-bromo analog (82.5–85°C), enables straightforward purification of the intermediate by recrystallization from ethanol or ethyl acetate/hexane mixtures. This property is advantageous in medicinal chemistry campaigns where intermediate purity directly affects the success of subsequent coupling reactions (e.g., Suzuki couplings on the bromoacetyl-derived thiazole) .

Electrophilic Warhead Delivery for Covalent Inhibitor Design Requiring Tuned Reactivity

The bromoacetyl group serves as a latent electrophilic warhead that can be unmasked or directly displaced. The electron-donating 3-phenyl substituent attenuates the reactivity of the bromoacetyl carbonyl compared to the 3-bromo scaffold, providing a wider kinetic window for selective protein labeling. This property is relevant for designing covalent probes where excessive reactivity leads to off-target labeling, while insufficient reactivity results in poor target engagement [2].

Corrosive Substance Handling Protocols for Core Facilities and CROs

Given the H314 corrosive classification, this compound is best procured by well-equipped core facilities and contract research organizations that maintain dedicated corrosive storage cabinets, chemical fume hoods with emergency showers, and staff trained in handling Category 1 skin corrosives. Laboratories without this infrastructure should consider the 4-(bromoacetyl)-5-methyl-3-phenylisoxazole alternative (H302 only) if the methyl substitution is chemically compatible with their target scaffold .

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